molecular formula C13H9F2NO B1421707 2-(2,3-Difluorobenzoyl)-6-methylpyridine CAS No. 1187164-58-4

2-(2,3-Difluorobenzoyl)-6-methylpyridine

Cat. No.: B1421707
CAS No.: 1187164-58-4
M. Wt: 233.21 g/mol
InChI Key: WIAXHTIBCIEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Difluorobenzoyl)-6-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,3-difluorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2,3-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorobenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,3-Difluorobenzoyl)-6-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzoyl chloride
  • 2,5-Difluorobenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 2-Fluorobenzoic acid

Uniqueness

2-(2,3-Difluorobenzoyl)-6-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.

Properties

IUPAC Name

(2,3-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAXHTIBCIEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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